molecular formula C19H21ClN2O2 B2507914 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1448027-26-6

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2507914
CAS No.: 1448027-26-6
M. Wt: 344.84
InChI Key: YZWYJNOXUALGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited, its structure incorporates key pharmacophores commonly associated with activity toward G-protein-coupled receptors (GPCRs). The core scaffold of a piperidine ring ether-linked to a chloropyridine moiety is a recognized structural element in compounds targeting neurological and metabolic pathways . For instance, similar architectures have been explored in the development of agonists for receptors like GPR119 for type 2 diabetes and as muscarinic M4 receptor agonists investigated for the treatment of conditions such as Alzheimer's disease, schizophrenia, and pain . The 3-phenylpropan-1-one group is a flexible linker that can contribute to binding affinity within receptor pockets. This compound is provided exclusively for laboratory research to facilitate the discovery and development of new therapeutic agents. It is intended for use by qualified scientists in in vitro assays and preclinical studies. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-7-8-18(21-14-16)24-17-10-12-22(13-11-17)19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14,17H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYJNOXUALGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloropyridin-2-ol with piperidine under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine. This intermediate is then reacted with 3-phenylpropan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridinyl group.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

  • 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one (): Substitutes the 5-chloro group on the pyridine with a 3-bromo atom. Bromine’s larger atomic radius (1.85 Å vs. Molecular weight (389.3 g/mol) is higher than the target compound’s inferred weight (~344.45 g/mol), primarily due to bromine’s mass.
  • 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one ():

    • Features a 3-chloro substituent on the pyridine and replaces the phenyl group with a phenylthio (-SPh) moiety.
    • The thioether group increases lipophilicity (logP ~3.8) compared to the ketone-linked phenyl group (logP ~2.5 estimated), which may improve bioavailability but reduce aqueous solubility .
    • Molecular weight (376.9 g/mol) reflects the added sulfur atom.

Functional Group Modifications in the Propanone Moiety

  • 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one ():
    • Replaces the pyridyloxy group with a 4-fluorobenzyloxymethyl substituent and introduces a phenylsulfonyl (-SO₂Ph) group.
    • The sulfonyl group is strongly electron-withdrawing, enhancing polarity and reducing logP (~1.9 estimated). This could hinder blood-brain barrier penetration but improve solubility in polar solvents .

Heterocyclic Core Modifications

  • 1-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one (): Replaces the pyridyloxy-piperidine core with a dihydropyrazole ring.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one (Target) Not Provided C₁₉H₂₁ClN₂O₂ 344.45* 5-Cl pyridine, phenyl-propanone
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one 1448047-80-0 C₁₉H₂₁BrN₂O₂ 389.3 3-Br pyridine
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one 1448127-99-8 C₁₉H₂₁ClN₂O₂S 376.9 3-Cl pyridine, phenylthio-propanone
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one 1396877-83-0 C₂₂H₂₆FNO₄S 419.5 4-F-benzyloxymethyl, phenylsulfonyl-propanone
1-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one 330672-29-2 C₂₄H₂₉N₃O₂ 391.5 Dihydropyrazole core, 4-methoxyphenyl

*Calculated based on structural similarity to .

Table 2. Functional Group Impact on Properties

Compound Key Modification logP (Estimated) Solubility (Polar vs. Non-Polar) Potential Biological Impact
Target Compound Phenyl-propanone ~2.5 Moderate in non-polar solvents Balanced permeability and solubility
3-Bromo Analog () Bromine substitution ~3.2 Low in water Enhanced lipophilicity
Phenylthio Analog () Thioether group ~3.8 Very low in water Improved membrane penetration
Phenylsulfonyl Analog () Sulfonyl group ~1.9 High in polar solvents Increased solubility, reduced BBB penetration

Biological Activity

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyridinyl group and a phenylpropanone moiety. Its structure is pivotal for its interaction with biological targets, particularly G-protein-coupled receptors (GPCRs).

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one primarily acts as an agonist for the G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in glucose metabolism.

Key Pathways Activated:

  • Insulin Signaling Pathway: Enhances insulin release from the pancreas.
  • Incretin Signaling Pathway: Promotes secretion of GLP-1 (glucagon-like peptide-1), which further stimulates insulin secretion in response to meals.

Pharmacological Studies

A study demonstrated that the activation of GPR119 by this compound leads to significant increases in insulin release and GLP-1 secretion, presenting it as a potential therapeutic agent for type 2 diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological TargetActivity
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-oneStructureGPR119Agonist
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanoneStructureGPR119Agonist
5-chloro-pyridone derivativesStructureVarious GPCRsVariable

Case Study 1: Diabetes Treatment

In a rodent model of diabetes, administration of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one resulted in improved glycemic control and enhanced insulin sensitivity. The study highlighted the compound's potential as a lead candidate for developing new diabetes medications .

Case Study 2: In Vitro Studies

In vitro assays demonstrated that the compound effectively stimulated insulin secretion from isolated pancreatic islets, confirming its role as a GPR119 agonist. The results indicated a dose-dependent relationship between the compound concentration and insulin release .

Q & A

Q. What are the established synthetic routes for synthesizing 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, and what key reagents are involved?

Answer: The synthesis involves two critical steps:

  • Amide Coupling : Reacting a piperidine intermediate with a carboxylic acid derivative using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base. This step ensures efficient bond formation between the piperidine and propanone moieties .
  • Nucleophilic Aromatic Substitution (SNAr) : Introducing the 5-chloropyridinyloxy group via substitution under basic conditions (e.g., sodium hydride in dichloromethane) .

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsReference
Amide bond formationHOBt, TBTU, NEt₃, DMF, 0°C to RT
Chloropyridine couplingNaH, CH₂Cl₂, reflux

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the piperidine and phenylpropanone moieties, with characteristic shifts for the chloropyridine ring (e.g., δ 8.3 ppm for pyridyl protons) .
  • HPLC-UV : Purity assessment using a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) detects impurities at 254 nm .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, confirming spatial arrangement .

Q. Table 2. Analytical Techniques

TechniqueApplicationReference
NMRStructural confirmation of core moieties
HPLCPurity assessment (≥95%)
X-rayStereochemical resolution

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step in the synthesis?

Answer: Low yields often result from incomplete activation of the carboxylic acid. Methodological optimizations include:

  • Reagent Ratios : Use a 10% molar excess of HOBt/TBTU relative to the carboxylic acid to ensure complete activation .
  • Solvent Purity : Anhydrous DMF and inert atmosphere (N₂/Ar) prevent side reactions.
  • Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography (silica gel, gradient elution) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Answer: Discrepancies may arise from:

  • Assay Conditions : Variations in pH (phosphate buffer vs. Tris-HCl) or temperature (25°C vs. 37°C) alter compound stability. Standardize protocols using controlled buffers (pH 7.4) and validate with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
  • Batch Consistency : Replicate studies with independently synthesized batches to rule out synthetic variability.

Q. Table 3. Standardization Guidelines

ParameterRecommended ConditionReference
pH7.4 (phosphate buffer)
Temperature37°C (physiological)

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

Answer:

  • Functional Group Modifications : Replace the 5-chloro group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
  • Pharmacokinetic Profiling : Adjust piperidine substituents (e.g., methyl vs. ethyl) to improve metabolic stability.
  • Screening : Prioritize derivatives using standardized IC₅₀ assays (e.g., kinase inhibition) followed by in vivo efficacy models .

Q. What are the critical considerations for designing stability studies under varying environmental conditions?

Answer:

  • Stress Testing : Expose the compound to thermal stress (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Degradation Analysis : Monitor via HPLC for hydrolysis of the ketone group, particularly in acidic (pH 1.2) or basic (pH 9.0) conditions.
  • Modeling : Apply Arrhenius equations to predict shelf-life at 25°C from accelerated degradation data.

Q. Table 4. Stability Study Parameters

ConditionTest RangeReference
Temperature40°C, 60°C
Humidity75% RH
pH1.2 (gastric), 7.4 (blood)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.